molecular formula C22H29ClO5 B1667900 Beclomethasone CAS No. 4419-39-0

Beclomethasone

Cat. No.: B1667900
CAS No.: 4419-39-0
M. Wt: 408.9 g/mol
InChI Key: NBMKJKDGKREAPL-REKGUKDCSA-N
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Mechanism of Action

Target of Action

Beclomethasone dipropionate is a prodrug of an active metabolite, this compound 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland.

Mode of Action

This compound dipropionate is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor . This interaction with the glucocorticoid receptor leads to changes in gene transcription, resulting in altered protein synthesis and suppression of inflammatory responses .

Biochemical Pathways

The interaction of 17-BMP with the glucocorticoid receptor controls the rate of protein synthesis and depresses the migration of polymorphonuclear leukocytes and fibroblasts . It also reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Pharmacokinetics

This compound dipropionate has negligible oral and intranasal bioavailability due to extensive (95%) presystemic conversion of BDP to 17-BMP in the lung . The oral and intranasal bioavailabilities of the active metabolite 17-BMP were high and similar . The total inhaled bioavailability of 17-BMP (lung + oral) was also high (62%) and approximately 36% of this was due to pulmonary absorption . Intravenously administered this compound dipropionate has a clearance of 150 L/h, an apparent volume of distribution of 20L, and an elimination half-life (t ½ β) of 30 minutes .

Result of Action

The result of this compound dipropionate’s action is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that this compound dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Action Environment

The effectiveness of this compound dipropionate can be influenced by environmental factors. For example, a study found that the clinical efficacy of this compound dipropionate may vary between different ethnic groups . Furthermore, the method of administration (oral, intranasal, or inhaled) can also affect the drug’s action . It’s important to note that these factors should be considered when prescribing this compound dipropionate to ensure optimal efficacy and safety.

Safety and Hazards

Beclomethasone may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It can affect growth in children and may cause serious side effects .

Future Directions

Beclomethasone showed superior efficacy vs. oral 5-ASA in inducing clinical improvement of mild-to-moderate UC with a similar safety profile . This suggests potential future directions for the use of this compound in treating ulcerative colitis.

Biochemical Analysis

Biochemical Properties

Beclomethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, this compound induces a conformational change in the receptor, allowing it to translocate to the nucleus and bind to glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, such as macrophages and lymphocytes, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also suppresses the activation and proliferation of T cells, which are critical in the immune response. In epithelial cells, this compound enhances the expression of anti-inflammatory proteins and reduces the expression of adhesion molecules, leading to decreased leukocyte infiltration and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the receptor complex binds to glucocorticoid response elements on DNA, leading to the transcriptional activation or repression of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory genes, such as those encoding cytokines and adhesion molecules. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its rapid onset of action, with significant anti-inflammatory effects observed within hours of administration. Its stability and degradation can influence its long-term effects. This compound dipropionate is rapidly hydrolyzed to its active form, this compound-17-monopropionate, which has a longer half-life and sustained activity. Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although chronic use may lead to potential side effects, such as adrenal suppression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and improves symptoms in models of asthma and allergic rhinitis. At higher doses, this compound can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and potential toxicity. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to active metabolites. This compound dipropionate is rapidly hydrolyzed to this compound-17-monopropionate by esterases in the lungs and liver. This active metabolite is further metabolized to inactive compounds, such as this compound, which are excreted in the urine and feces. The metabolic pathways of this compound involve interactions with enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After administration, this compound dipropionate is absorbed into the bloodstream and transported to target tissues, such as the lungs and nasal mucosa. It is then taken up by cells through passive diffusion and active transport mechanisms. Within cells, this compound is distributed to the cytoplasm, where it binds to the glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon entering the cell, this compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex. This complex undergoes conformational changes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. The activity and function of this compound are influenced by its localization within these subcellular compartments, as well as by post-translational modifications that affect its stability and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beclomethasone dipropionate is synthesized through a multi-step process involving the esterification of this compound with propionic acid. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like tetrahydrofuran. The reaction is carried out under nitrogen protection at a controlled temperature of around 20°C for approximately 2 hours .

Industrial Production Methods: In industrial settings, this compound dipropionate is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process involves the preparation of oral liquid forms and the assessment of their stability under various storage conditions .

Chemical Reactions Analysis

Types of Reactions: Beclomethasone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beclomethasone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

This compound’s unique properties, such as its localized action and reduced systemic side effects, make it a valuable compound in the treatment of various inflammatory conditions.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Beclomethasone involves several steps starting from readily available starting materials. The pathway involves the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "Chloromethyl methyl ether", "3,17-Dioxoandrosta-1,4-diene-17-acetic acid", "Chlorotrimethylsilane", "Triethylamine", "Boron trifluoride diethyl etherate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Methylene chloride", "Hydrochloric acid", "Sodium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Chloromethyl methyl ether is reacted with 3,17-Dioxoandrosta-1,4-diene-17-acetic acid in the presence of chlorotrimethylsilane and triethylamine to form an intermediate.", "Step 2: The intermediate is treated with boron trifluoride diethyl etherate to form another intermediate.", "Step 3: The third intermediate is then reacted with sodium hydroxide to form the final intermediate.", "Step 4: The final intermediate is then treated with methanol and acetic anhydride to form Beclomethasone.", "Step 5: The crude product is purified by treating it with sodium bicarbonate, methylene chloride, and hydrochloric acid.", "Step 6: The purified product is then dried over sodium sulfate, filtered, and washed with water and sodium chloride to obtain the final product." ] }

CAS No.

4419-39-0

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

IUPAC Name

(9R,10S,11S,13S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17-,19-,20-,21-,22-/m0/s1

InChI Key

NBMKJKDGKREAPL-REKGUKDCSA-N

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Appearance

Solid powder

4419-39-0

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aerobec
AeroBec Forte
Aldecin
Apo-Beclomethasone
Ascocortonyl
Asmabec Clickhaler
Beclamet
Beclazone
Beclazone Easy Breathe
Beclo Asma
Beclo AZU
Beclocort
Becloforte
Beclomet
Beclometasone
Beclomethasone
Beclomethasone Dipropionate
Beclorhinol
Becloturmant
Beclovent
becodisk
Becodisks
Beconase
Beconase AQ
Becotide
Bemedrex Easyhaler
Bronchocort
Dipropionate, Beclomethasone
Ecobec
Filair
Filair Forte
Junik
Nasobec Aqueous
Prolair
Propaderm
Qvar
Respocort
Sanasthmax
Sanasthmyl
Vancenase
Vanceril
Ventolair
Viarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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